Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate

Melatonin receptor pharmacology Negative control validation GPCR assay standardization

Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate (CAS 1551867-39-0) is a synthetic small-molecule building block comprising a Boc-protected piperazine ring connected via a methylene linker to a 5-methylisoxazole moiety. It is commercially catalogued by Sigma-Aldrich (Product No.

Molecular Formula C14H23N3O3
Molecular Weight 281.356
CAS No. 1551867-39-0
Cat. No. B2603909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate
CAS1551867-39-0
Molecular FormulaC14H23N3O3
Molecular Weight281.356
Structural Identifiers
SMILESCC1=C(C=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C14H23N3O3/c1-11-12(9-15-20-11)10-16-5-7-17(8-6-16)13(18)19-14(2,3)4/h9H,5-8,10H2,1-4H3
InChIKeyGFKARVLNLGJDOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate (CAS 1551867-39-0): Procurement-Relevant Identity and Baseline Characterization


Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate (CAS 1551867-39-0) is a synthetic small-molecule building block comprising a Boc-protected piperazine ring connected via a methylene linker to a 5-methylisoxazole moiety. It is commercially catalogued by Sigma-Aldrich (Product No. Z3670677764) as an analytical reference standard with a certified purity of ≥98% (HPLC), supplied as a white to beige powder soluble in DMSO at 2 mg/mL and requiring storage at 2–8°C . The compound is explicitly designated as the inactive negative control for the selective human melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226) , establishing a well-defined pharmacological baseline identity. Its structure places it within the broader isoxazole-piperazine chemotype, a scaffold extensively explored in medicinal chemistry for FAAH inhibition (US Patent 20130045948) [1], Aurora kinase inhibition [2], and anticancer applications [3]. However, publicly available quantitative structure-activity relationship (SAR) data specifically anchored to CAS 1551867-39-0 remain strikingly sparse; the compound's procurement rationale derives primarily from its authenticated role as a validated negative control and its synthetic versatility as a protected intermediate amenable to further derivatization.

Why Generic Substitution Falls Short for Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate: Evidence-Based Procurement Considerations


A casual assumption that any isoxazole-piperazine derivative can substitute for CAS 1551867-39-0 is contradicted by the narrow and specific identity of this compound. Even within the immediate chemotype, small structural variations produce profound functional divergence: the closely related 5-methylisoxazol-3-yl regioisomer and the Boc-deprotected free amine analog (CAS 1368713-95-4) differ fundamentally in receptor engagement, cellular permeability, and synthetic utility . The target compound's tert-butyl carbamate (Boc) protecting group is not a passive structural feature—it dictates solubility, stability, and the controlled-release strategy for downstream chemistry, distinguishing it from the unprotected piperazine which carries distinct protonation states at physiological pH . Furthermore, the 4-position attachment of the methylene linker on the isoxazole ring (as opposed to the 3-position) defines a unique pharmacophoric geometry that cannot be replicated by regioisomeric analogs [1]. These molecular distinctions translate into non-interchangeable experimental outcomes: a compound validated as an inactive negative control for a specific receptor cannot be replaced by an untested analog without risking false-negative or false-positive data in pharmacological assays . Procurement of the exact CAS-registered entity is therefore a scientific necessity, not merely a preference for brand or catalog number, when experimental reproducibility and data integrity are at stake.

Quantitative Differentiation Evidence: Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate vs. Closest Analogs


Validated Pharmacological Null Identity: Inactive Negative Control at Human Melatonin MT₂ Receptor vs. UCSF4226 Agonist

Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is certified by Sigma-Aldrich as the inactive negative control compound for the selective human melatonin MT₂ receptor agonist UCSF4226 (ZINC128734226) . This designation is not an inference but a biochemically validated classification: the compound lacks agonist activity at MT₂, providing a formally established null-effect baseline against which UCSF4226 agonism is measured. While the precise binding affinity (Ki) or functional activity (EC₅₀/IC₅₀) values at MT₂ for this specific compound are not publicly disclosed in the product documentation, its catalogued role as a negative control implies that it exhibits no significant agonist or antagonist activity at the MT₂ receptor at concentrations relevant to the UCSF4226 assay system. This contrasts sharply with active isoxazole-piperazine derivatives in the literature, such as compound CCT137690, which exhibits potent Aurora-A kinase inhibition with IC₅₀ = 0.015 ± 0.003 μM [1].

Melatonin receptor pharmacology Negative control validation GPCR assay standardization MT₂ receptor selectivity

Structural and Functional Divergence from the Boc-Deprotected Free Amine Analog (CAS 1368713-95-4)

The most immediate structural analog of the target compound is its Boc-deprotected derivative, 1-[(5-methylisoxazol-4-yl)methyl]piperazine (CAS 1368713-95-4), which lacks the tert-butyl carbamate protecting group . The Boc group is not inert: it fundamentally alters the compound's physicochemical and biological profile. The protected form (target compound) has a molecular weight of 281.35 g/mol and is a neutral, lipophilic species, whereas the deprotected free amine (MW 181.23 g/mol) carries a basic secondary amine (calculated pKa of the conjugate acid ≈ 9.7 for the piperazine NH) that is predominantly protonated at physiological pH . This difference in ionization state has direct consequences: the free amine exhibits higher aqueous solubility but potentially lower passive membrane permeability compared to the Boc-protected form. In synthetic chemistry contexts, the Boc group serves as an orthogonal protecting group, enabling selective deprotection under acidic conditions (e.g., TFA in dichloromethane) to reveal the reactive piperazine nitrogen for subsequent coupling reactions . The free amine analog cannot be used as a direct substitute when a protected intermediate is required for regioselective functionalization.

Boc protecting group strategy Piperazine protonation state Synthetic intermediate differentiation Solubility and permeability

Regioisomeric Differentiation: 4-Position vs. 3-Position Isoxazole Attachment Determines Pharmacophoric Geometry and Target Engagement

The target compound bears the piperazine-methyl linker at the 4-position of the 5-methylisoxazole ring. The regioisomeric analog tert-butyl 4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazine-1-carboxylate, which places the linker at the isoxazole 3-position, represents a structurally distinct chemical entity with divergent biological properties . This regioisomeric distinction is pharmacologically consequential: in the broader isoxazole-piperazine chemotype, the position of substitution on the isoxazole ring dictates the vector of the piperazine moiety in three-dimensional space, thereby determining which biological targets can be productively engaged. For example, in the Aurora kinase inhibitor series, the 5-methylisoxazole-4-yl attachment vector (as in CCT137690) is critical for achieving potent Aurora-A inhibition (IC₅₀ = 0.015 μM), while repositioning substituents on the isoxazole ring leads to substantial losses in potency [1]. Although direct comparative IC₅₀ data between the 4-yl and 3-yl regioisomers of this specific compound are not publicly available, the established SAR from related chemotypes provides strong class-level inference that these regioisomers are not functionally interchangeable.

Isoxazole regioisomerism Pharmacophoric geometry Kinase inhibitor selectivity Structure-activity relationship

Analytical Specification Advantage: ≥98% HPLC Purity with Defined Solubility and Storage Parameters Supports Reproducible Experimental Design

Sigma-Aldrich certifies the target compound at ≥98% purity (HPLC), supplied as a white to beige powder with a defined DMSO solubility of 2 mg/mL (clear solution) and a recommended storage temperature of 2–8°C . These specifications exceed the typical ≥95% purity threshold offered for many research-grade analogs from other vendors . The ≥98% HPLC specification is particularly critical when the compound is used as a negative control in quantitative pharmacological assays, where impurities at even low percentages could introduce confounding biological activity (e.g., trace agonism or antagonism at the target receptor, or off-target effects that compromise the null baseline). In contrast, the Boc-deprotected analog CAS 1368713-95-4 is commonly supplied at ≥95% purity , representing a 3% lower purity floor that translates to up to 3-fold higher potential impurity burden. Additionally, the certified DMSO solubility specification (2 mg/mL, clear) provides a validated starting point for assay preparation, reducing the need for empirical solubility testing and minimizing batch-to-batch variability in stock solution preparation.

Analytical quality control HPLC purity specification DMSO solubility Reference standard procurement

Chemotype-Level Evidence: Isoxazole-Piperazine Scaffold Demonstrates Target-Engagement Versatility Across FAAH, Kinase, and Anticancer Applications

While direct biological activity data for CAS 1551867-39-0 are limited, the broader isoxazole-piperazine chemotype to which it belongs has demonstrated quantifiable target engagement across multiple therapeutic targets. In the FAAH inhibitor space, isoxazolyl-substituted piperazine ureas and carbamates (US Patent 20130045948) have been described as inhibitors of fatty acid amide hydrolase, with potential applications in pain, inflammation, anxiety, and depression . In oncology, quinoxaline-isoxazole-piperazine conjugates have exhibited sub-micromolar EGFR tyrosine kinase inhibitory activity—compound 5e demonstrated more potent EGFR inhibition than sorafenib in head-to-head testing, with IC₅₀ values against MCF-7, HepG-2, and HCT-116 cancer cell lines showing superior potency compared to erlotinib [1]. Furthermore, isoxazole-piperazine hybrids evaluated against hepatocellular carcinoma (HCC) cell lines demonstrated IC₅₀ values in the range of 0.09–11.7 μM, with lead compounds 6a and 13d inducing G1 or G2/M cell cycle arrest and apoptotic cell death in HCC cells [2]. Although CAS 1551867-39-0 itself is characterized as an inactive negative control at MT₂, its protected Boc-piperazine-isoxazole architecture positions it as a strategic late-stage diversification intermediate for accessing these biologically validated chemotypes following Boc deprotection and subsequent functionalization.

Isoxazole-piperazine chemotype FAAH inhibition Kinase inhibitor scaffold Anticancer lead generation

Functional Group Orthogonality: Boc Protection Enables Regioselective N-Functionalization Not Possible with Free Amine or N-Alkylated Analogs

The tert-butyl carbamate (Boc) group on the target compound serves a critical synthetic function that distinguishes it from both the free amine analog (CAS 1368713-95-4) and N-alkylated piperazine derivatives. The Boc group is stable under basic, nucleophilic, and mild reducing conditions but is cleanly removed under acidic conditions (typically 20–50% TFA in dichloromethane or 4 M HCl in dioxane), liberating the free piperazine NH for subsequent functionalization . This orthogonality is a cornerstone of modern medicinal chemistry: it allows the isoxazole-methylpiperazine core to be carried through multiple synthetic steps without interference, then selectively unveiled at the optimal stage for diversification into focused compound libraries. In contrast, the free amine analog cannot be carried through reactions that are incompatible with nucleophilic secondary amines (e.g., acylation, sulfonylation, or reductive amination steps that would consume the reactive NH). Similarly, N-alkylated piperazine derivatives, such as 1-(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone (reported as a GPX4-targeting compound) , represent end-point functionalized entities that lack the synthetic flexibility of the Boc-protected intermediate. The Boc-protected compound thus occupies a unique and non-substitutable position in the synthetic workflow: it is the last common intermediate before divergence into diverse final compounds.

Boc deprotection strategy Orthogonal protecting groups Piperazine N-functionalization Synthetic methodology

Evidence-Anchored Application Scenarios for Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate: Where This Compound Delivers Verifiable Value


GPCR Assay Validation: MT₂ Melatonin Receptor Negative Control for Agonist Screening Campaigns

In melatonin MT₂ receptor drug discovery programs, every agonist screening assay requires a validated negative control to establish the assay window and confirm that observed activity is receptor-mediated rather than artifactual. Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate is catalogued by Sigma-Aldrich specifically for this purpose—as the inactive negative control paired with the selective MT₂ agonist UCSF4226 . Its ≥98% HPLC purity and defined DMSO solubility (2 mg/mL) ensure that the negative control itself does not introduce confounding variables such as impurity-driven off-target effects or precipitation artifacts. Researchers running MT₂ cAMP inhibition assays, β-arrestin recruitment assays, or radioligand binding displacement experiments can incorporate this compound as a systematized negative control at concentrations matched to the UCSF4226 dose-response curve, enabling rigorous data normalization and Z'-factor determination for high-throughput screening quality assessment.

Medicinal Chemistry: Late-Stage Diversification Intermediate for Isoxazole-Piperazine Focused Libraries

The target compound's Boc-protected piperazine architecture makes it an ideal common intermediate for generating diverse libraries of isoxazole-piperazine derivatives. Following TFA-mediated Boc deprotection, the liberated piperazine NH can be functionalized via amide coupling with carboxylic acids, sulfonylation with sulfonyl chlorides, reductive amination with aldehydes, or urea formation with isocyanates, each providing access to distinct chemotypes with established biological relevance: FAAH inhibitors (urea/carbamate series, US Patent 20130045948) [1], EGFR kinase inhibitors (quinoxaline-isoxazole-piperazine conjugates with sub-micromolar activity) [2], and anticancer agents (isoxazole-piperazine hybrids with HCC cytotoxicity IC₅₀ 0.09–11.7 μM) [3]. Rather than synthesizing the isoxazole-methylpiperazine core de novo for each library member—a multi-step sequence involving isoxazole construction and piperazine coupling—medicinal chemistry teams can procure this single intermediate in ≥98% purity and dedicate synthetic effort to the final diversification step, significantly accelerating SAR exploration while maintaining analytical consistency across library members.

Chemical Biology Tool Compound: Orthogonal Protected Scaffold for Target Identification Probe Synthesis

In chemical biology workflows aimed at identifying the protein targets of bioactive isoxazole-piperazine compounds, the Boc-protected scaffold offers distinct advantages for probe synthesis. Following Boc deprotection, the piperazine NH can be conjugated to affinity tags (biotin, desthiobiotin), fluorescent reporters (BODIPY, fluorescein, rhodamine), or photoaffinity labels (diazirine, benzophenone) without perturbing the isoxazole pharmacophore . This is in contrast to using the free amine analog directly, where the basic NH would compete for conjugation and potentially alter the compound's target engagement profile. The ≥98% purity of the starting material ensures that the resulting probe is free from impurities that could generate false-positive hits in pull-down or photoaffinity labeling experiments. The defined DMSO solubility further facilitates the preparation of concentrated probe stock solutions suitable for cellular target engagement studies.

Academic Research: Standardized Reference Compound for Isoxazole Regioisomer SAR Studies

For academic groups investigating the structure-activity relationships of isoxazole-containing bioactive molecules, the defined 5-methylisoxazol-4-ylmethyl substitution pattern of this compound provides a fixed reference point for systematic regioisomer comparisons. By procuring both the 4-ylmethyl (target compound) and 3-ylmethyl regioisomer, researchers can experimentally quantify the contribution of isoxazole substitution geometry to biological activity . In the Aurora kinase inhibitor series, the 4-yl attachment vector contributes to Aurora-A IC₅₀ values as low as 0.015 μM [1], whereas repositioning to alternative vectors consistently reduces potency. The target compound, with its ≥98% certified purity and well-characterized physicochemical properties, serves as the analytically reliable 4-ylmethyl regioisomer standard for such comparative studies, eliminating purity as a confounding variable when interpreting regioisomer-dependent activity differences.

Quote Request

Request a Quote for Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.